2-Isopropoxy-3-methoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
Benzaldehydes, a class of compounds to which 2-isopropoxy-3-methoxybenzaldehyde belongs, have been reported to target cellular antioxidation systems . They disrupt these systems, leading to an effective method for controlling fungal pathogens .
Mode of Action
Benzaldehydes, in general, are known to disrupt cellular antioxidation systems . They function as redox cyclers that inhibit microbial growth by destabilizing cellular redox homeostasis . This disruption can lead to changes in the cell, such as damage to the cell membrane and other structures, ultimately inhibiting growth .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can affect various biochemical pathways, particularly those involved in maintaining redox homeostasis .
Result of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, leading to destabilization of cellular redox homeostasis . This can result in damage to the cell membrane and other structures, ultimately inhibiting microbial growth .
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutases and glutathione reductase . These interactions often involve the aldehyde group of this compound forming covalent bonds with amino acid residues in the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt cellular redox homeostasis, leading to oxidative stress . This disruption can alter the expression of genes involved in antioxidant defense mechanisms and metabolic pathways, thereby impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibiting or activating enzymes. For instance, its interaction with superoxide dismutases can inhibit their activity, leading to increased levels of reactive oxygen species (ROS) within the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of genes involved in oxidative stress response and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating antioxidant defense mechanisms. At high doses, it can induce toxic effects, such as oxidative damage and inflammation . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress response and metabolism. For example, it can affect the activity of enzymes like glutathione reductase, which is crucial for maintaining cellular redox balance . These interactions can alter metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can significantly impact mitochondrial function and oxidative stress levels . Understanding its subcellular distribution helps elucidate its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: 2-Isopropoxy-3-methoxybenzoic acid.
Reduction: 2-Isopropoxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropoxy-3-methoxybenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered.
2-Isopropoxybenzaldehyde: Lacks the methoxy group, affecting its electronic properties.
2-Methoxybenzaldehyde: Lacks the isopropoxy group, influencing its reactivity and solubility.
Uniqueness
2-Isopropoxy-3-methoxybenzaldehyde is unique due to the presence of both methoxy and isopropoxy groups, which provide a balance of electronic and steric effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-methoxy-2-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11-9(7-12)5-4-6-10(11)13-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUKQVINIBATNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392754 | |
Record name | 2-isopropoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-35-7 | |
Record name | 3-Methoxy-2-(1-methylethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75792-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-isopropoxy-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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